molecular formula C4H2O3 B3432639 Maleic anhydride CAS No. 68261-15-4

Maleic anhydride

Cat. No.: B3432639
CAS No.: 68261-15-4
M. Wt: 98.06 g/mol
InChI Key: FPYJFEHAWHCUMM-UHFFFAOYSA-N
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Description

Maleic anhydride is an organic compound with the formula C₄H₂O₃. It is the acid anhydride of maleic acid and appears as a colorless or white solid with an acrid odor. This compound is widely used in the production of coatings, polymers, and various chemical intermediates .

Synthetic Routes and Reaction Conditions:

    Oxidation of n-Butane: The most common industrial method involves the vapor-phase oxidation of n-butane.

    Oxidation of Benzene: Historically, this compound was produced by the oxidation of benzene using vanadium pentoxide and molybdenum trioxide as catalysts.

Industrial Production Methods:

    Vapor-Phase Oxidation: In this method, n-butane is mixed with air and passed through a catalyst bed at high temperatures.

Mechanism of Action

Target of Action

Maleic anhydride is a versatile compound that interacts with a variety of targets. Its primary targets are molecules with nucleophilic properties, such as alcohols and amines . It also targets water or hydroxide ions, undergoing hydrolysis to form maleic acid . In the field of materials science, this compound acts as a coupling agent in natural fiber biocomposites, improving compatibility and interfacial adhesion .

Mode of Action

The mode of action of this compound is primarily through its reactivity. The electron-deficient conjugated double bond and the cyclic anhydride functionality present in this compound allow it to participate in a variety of reactions . These include Michael reactions, electrophilic addition, formation of Diels–Alder adducts, alkylation and acylation reactions, sulfonation, halogenations, reduction, photodimerization, hydroformylation, and free-radical polymerization reactions .

Biochemical Pathways

This compound can participate in various biochemical pathways. It can undergo hydrolysis in the presence of water or hydroxide ions to form maleic acid . It can also act as a dienophile in Diels-Alder reactions to form cyclic compounds . Furthermore, it can be used as a precursor in the production of various chemicals, including maleic acid, fumaric acid, and various resins .

Pharmacokinetics

Information on the pharmacokinetics of this compound is limited. It is known that this compound is highly reactive and can undergo addition reactions with nucleophiles, such as alcohols and amines, to form various products . It is also known to be relatively stable under normal conditions but can undergo hydrolysis in the presence of water to form maleic acid .

Result of Action

The result of this compound’s action is the formation of a variety of small and polymeric molecules that are in use today . For instance, it can generate poly-anhydride copolymers through free-radical polymerization reactions . It can also form various chemicals, including maleic acid, fumaric acid, and various resins . In materials science, the functionalization of polymers with this compound improves the compatibility and interfacial adhesion between polymers and natural fibers, leading to enhanced mechanical properties and expanded applications of the resulting biocomposite materials .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of water or hydroxide ions can trigger the hydrolysis of this compound to form maleic acid . Moreover, this compound rapidly hydrolyzes to form maleic acid in the presence of water, and hence environmental exposures to this compound itself are unlikely . Maleic acid is biodegradable under aerobic conditions in sewage sludge as well as in soil and water .

Biochemical Analysis

Biochemical Properties

Maleic anhydride plays a significant role in biochemical reactions, particularly in the modification of proteins and peptides. It reacts rapidly and specifically with amino groups of proteins and peptides, forming stable derivatives. This reaction is often used to block amino groups reversibly, allowing for the study of protein structure and function. This compound interacts with enzymes such as chymotrypsinogen, leading to the formation of maleyl-protein derivatives . These interactions are crucial for understanding enzyme mechanisms and protein modifications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is known to hydrolyze in the presence of water, forming maleic acid . This hydrolysis can affect its long-term impact on cellular function. Studies have shown that this compound can have both immediate and long-term effects on cells, depending on the experimental conditions and duration of exposure.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its conversion to maleic acid through hydrolysis It interacts with enzymes and cofactors that facilitate these metabolic reactions The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism

Properties

IUPAC Name

furan-2,5-dione
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InChI

InChI=1S/C4H2O3/c5-3-1-2-4(6)7-3/h1-2H
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InChI Key

FPYJFEHAWHCUMM-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=O)OC1=O
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Molecular Formula

C4H2O3
Record name MALEIC ANHYDRIDE
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Related CAS

24937-72-2
Record name Maleic anhydride homopolymer
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DSSTOX Substance ID

DTXSID7024166
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Molecular Weight

98.06 g/mol
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Physical Description

Maleic anhydride appears as colorless crystalline needles, flakes, pellets, rods, briquettes, lumps or a fused mass. Melts at 113 °F. Shipped both as a solid and in the molten state. Vapors, fumes and dusts strong irritate the eyes, skin and mucous membranes. Flash point 218 °F. Autoignition temperature 890 °F. Used to make paints and plastics and other chemicals., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colorless needles, white lumps, or pellets with an irritating, choking odor; [NIOSH] Deliquescent; [CHEMINFO], COLOURLESS OR WHITE CRYSTALS WITH PUNGENT ODOUR., Colorless needles, white lumps, or pellets with an irritating, choking odor.
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Boiling Point

387 to 390 °F at 760 mmHg (NTP, 1992), 202.0 °C at 760 mm Hg, 202 °C, 396 °F
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Flash Point

218 °F (NTP, 1992), 102 °C (closed cup), 110 °C (open cup), 102 °C c.c., 218 °F
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Solubility

Soluble; decomposes in hot solvent (NTP, 1992), In water: reaction with water, Soluble in water, forming maleic acids, Solubility at 25 °C: 227 g/100 g acetone; 112 g/100 g ethyl acetate; 52.5 g/100 g chloroform; 50 g/100 g benzene; 23.4 g/100 toluene; 19.4 g/100 g o-xylene; 0.60 g/100 g carbon tetrachloride; 0.25 g/100 g ligroin; soluble in dioxane; soluble in alcohol with ester formation, Soluble in ether, Solubility in water: reaction, Reacts
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Density

1.43 at 59 °F (USCG, 1999) - Denser than water; will sink, 0.934 at 20 °C/4 °C, 1.5 g/cm³, 1.43 at 59 °F, 1.48
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Vapor Density

3.38 (Air = 1), Relative vapor density (air = 1): 3.4
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Vapor Pressure

0.2 mmHg (NIOSH, 2023), 0.25 [mmHg], 2.5X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 25, 0.2 mmHg
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Color/Form

Orthorhombic needles from chloroform; commercial grades furnished in fused form, as briquettes, Colorless needles or white lumps or pellets, Needles from ether or chloroform

CAS No.

108-31-6
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Melting Point

127 °F (NTP, 1992), 52.56 °C, 53 °C, 127 °F
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is maleic anhydride and what are its primary industrial applications?

A1: this compound is an organic compound with the formula C4H2O3. It is the acid anhydride of maleic acid. [] It serves as a crucial building block in the production of a wide range of products, including:

  • Unsaturated polyester resins: Used extensively in the construction, automotive, and marine industries. []
  • Agricultural chemicals: Utilized in the synthesis of herbicides, pesticides, and plant growth regulators. []
  • Lubricating oil additives: Enhance the performance and lifespan of lubricants. []

Q2: Can you describe the structure of this compound and provide some of its key spectroscopic properties?

A2: this compound is a cyclic molecule with a five-membered ring containing two oxygen atoms and a double bond. Its molecular weight is 98.06 g/mol. [] Key spectroscopic data includes:

  • FTIR: Characteristic strong bands for carbonyl (C=O) stretching around 1780-1860 cm-1 and C=C stretching around 1600 cm-1. [, ]
  • NMR: Distinct signals for the olefinic protons in the 1H NMR spectrum and characteristic chemical shifts for the carbonyl and olefinic carbons in the 13C NMR spectrum. [, ]

Q3: How is this compound synthesized industrially?

A3: Traditionally, this compound is produced via the catalytic oxidation of n-butane. [] This process involves reacting n-butane with air in the presence of a vanadium phosphorus oxide (VPO) catalyst at elevated temperatures (350-500 °C). [, ]

Q4: Are there alternative, more sustainable routes for this compound production?

A4: Yes, researchers are actively exploring the use of renewable resources for this compound synthesis. One promising approach is the gas-phase oxidehydration of bio-1-butanol over VPO catalysts. [] This method involves the dehydration of bio-1-butanol to 1-butene, followed by its oxidation to this compound. []

Q5: What is the role of VPO catalysts in the synthesis of this compound from butane?

A5: Vanadium phosphorus oxide (VPO) catalysts play a crucial role in the selective oxidation of n-butane to this compound. The active phase for this reaction is believed to be vanadyl pyrophosphate, (VO)2P2O7. []

Q6: How does the structure of the vanadyl pyrophosphate surface influence its catalytic activity?

A6: Vanadyl pyrophosphate has a layered structure with pairs of edge-sharing vanadium-oxygen octahedra linked by pyrophosphate units. [] The surface presents vanadyl groups (V=O), which are believed to be crucial for oxygen activation and interaction with reactant molecules. [, ]

Q7: What is the proposed mechanism for the activation of molecular oxygen on the VPO surface?

A7: While the exact mechanism is still debated, studies suggest that molecular oxygen is adsorbed on the VPO surface, forming either superoxo or peroxo species. [] These activated oxygen species can then participate in the oxidation of butane and its intermediates. []

Q8: How does this compound react with other molecules, specifically in the context of Diels-Alder reactions?

A8: this compound is a highly reactive dienophile, readily participating in Diels-Alder reactions with various dienes. [, , ] This reaction involves a [4+2] cycloaddition, forming a six-membered ring. [, ] The reaction rate and regioselectivity are influenced by factors like the diene structure and reaction conditions. [, ]

Q9: Can you provide an example of a Diels-Alder reaction involving this compound and its relevance to specific applications?

A9: One example is the reaction of this compound with conjugated fatty acid methyl esters, like methyl trans-9, trans-11-octadecadienoate. [] This reaction produces cyclic adducts, primarily with an endo configuration, confirmed by NMR analysis. [] Such reactions are significant in modifying the properties of fatty acid derivatives for various applications. []

Q10: How is this compound utilized in polymer chemistry?

A10: this compound is widely employed in polymer chemistry for various purposes, including:

  • Monomer: It can be copolymerized with other monomers like styrene, vinyl acetate, and α-olefins to produce copolymers with tailored properties. [, ]
  • Grafting agent: this compound can be grafted onto polymer backbones like polyethylene and polypropylene to modify their properties, such as improving adhesion, compatibility with fillers, and impact resistance. [, , , , , ]

Q11: What are the advantages of using this compound-modified polymers in composite materials?

A11: this compound grafting enhances the performance of polymer composites by:

  • Improved adhesion: The anhydride groups react with hydroxyl groups on fillers like wood flour or silica, creating strong interfacial bonding and enhancing mechanical properties. [, , ]
  • Better dispersion: this compound modification promotes the uniform distribution of fillers within the polymer matrix, leading to improved mechanical properties and enhanced processability. [, , ]

Q12: How does the degree of this compound grafting affect the properties of modified polymers?

A12: The extent of this compound grafting significantly influences the final properties of modified polymers. Higher grafting levels generally lead to:

  • Increased reactivity with fillers and other functional groups. []
  • Improved compatibility with polar polymers in blends. [, ]
  • Enhanced mechanical properties in composites due to stronger interfacial bonding. [, ]

Q13: What analytical techniques are commonly used to characterize this compound-modified polymers?

A13: Several analytical techniques are employed to characterize this compound-modified polymers:

  • FTIR spectroscopy: Confirms the presence of characteristic anhydride and carbonyl groups. [, ]
  • Titration: Quantifies the amount of grafted this compound by determining the concentration of carboxylic acid groups after hydrolysis. [, ]
  • GPC: Determines the molecular weight and molecular weight distribution of the modified polymer. []
  • SEM: Examines the morphology and dispersion of fillers in composites. [, , ]

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